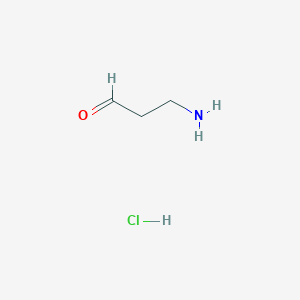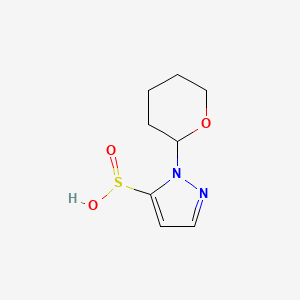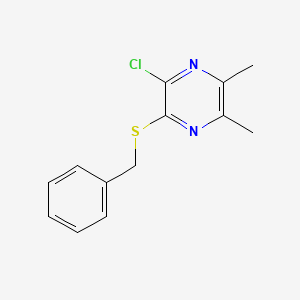
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of a benzylthio group, a chlorine atom, and two methyl groups attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine typically involves the reaction of 3-chloro-5,6-dimethylpyrazine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzylthio)-5,6-dimethylpyrazine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(Benzylthio)-5,6-dimethylpyrazine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzylthio group may play a role in binding to specific proteins or enzymes, thereby modulating their activity. The chlorine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)-5,6-dimethylpyrazine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloro-5,6-dimethylpyrazine: Lacks the benzylthio group, which may affect its binding properties and overall activity.
2-(Benzylthio)pyrazine: Lacks the methyl groups, which may influence its chemical stability and reactivity.
Uniqueness
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is unique due to the combination of the benzylthio group, chlorine atom, and methyl groups on the pyrazine ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H13ClN2S |
|---|---|
Peso molecular |
264.77 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-chloro-5,6-dimethylpyrazine |
InChI |
InChI=1S/C13H13ClN2S/c1-9-10(2)16-13(12(14)15-9)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clave InChI |
SPLDZQWYWKXQQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)SCC2=CC=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


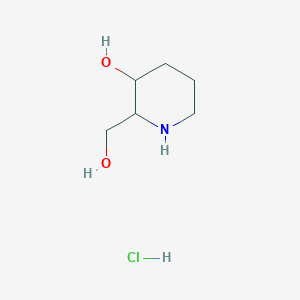
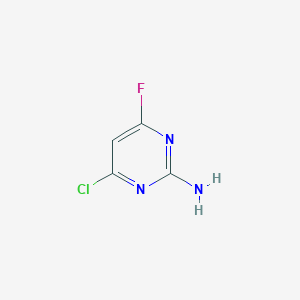

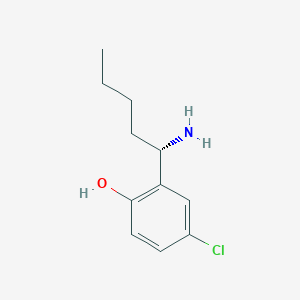

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)

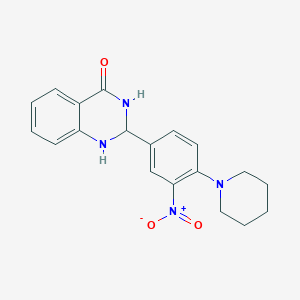
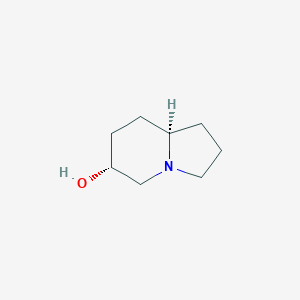
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
